(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine
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Overview
Description
(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a 3,4-dimethylphenyl group and a 2-(2-methoxyethyl)amino group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.
Attachment of the 2-(2-methoxyethyl)amino group: This can be done through nucleophilic substitution reactions, where the pteridine core is reacted with 2-(2-methoxyethyl)amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes that interact with pteridine derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets. The pteridine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds with similar pteridine cores, such as folic acid or methotrexate.
Aryl amines: Compounds with similar aryl amine structures, such as aniline derivatives.
Uniqueness
The uniqueness of (3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine lies in its specific substitution pattern, which may confer unique chemical and biological properties
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-11-4-5-13(10-12(11)2)21-16-14-15(19-7-6-18-14)22-17(23-16)20-8-9-24-3/h4-7,10H,8-9H2,1-3H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMCMYXVKABPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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